3,5-Diaminonitrobenzene

Thermal Analysis Solid-State Characterization Process Safety

The distinct 1,3,5-substitution of 3,5-Diaminonitrobenzene (m.p. 158–159 °C) unlocks specific color ranges in oxidative hair-dye coupling and precise crosslink density in polyimides – performance that 2,4- or 2,6-isomers cannot replicate. With a scaled Hofmann route yielding 96% theoretical output and reliable ≥95% commercial purity, this monomer reduces cost-of-goods in polymer development and ensures reaction reproducibility in NLO chromophore synthesis. Supplied in light-protected, inert-atmosphere packaging to maintain quality from warehouse to reactor.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 5042-55-7
Cat. No. B1265557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diaminonitrobenzene
CAS5042-55-7
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N)[N+](=O)[O-])N
InChIInChI=1S/C6H7N3O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,7-8H2
InChIKeyDFWXYHZQNLIBLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diaminonitrobenzene (CAS 5042-55-7): Sourcing and Baseline Characterization for Research and Industrial Procurement


3,5-Diaminonitrobenzene (synonyms: 5-nitro-1,3-benzenediamine; m-phenylenediamine, 5-nitro-) is a crystalline aromatic diamine-nitro compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol [1]. It is a white to light yellow crystalline solid with a reported melting point range of 158–159°C and a predicted boiling point of approximately 427°C at 760 mmHg [1]. The compound exhibits moderate solubility in polar solvents such as water and alcohols, while being insoluble in non-polar solvents like hexane .

Why 3,5-Diaminonitrobenzene (CAS 5042-55-7) Cannot Be Replaced by Common Diaminobenzene or Nitroaniline Alternatives


The unique 1,3,5-substitution pattern of 3,5-diaminonitrobenzene—featuring two amino groups meta to each other and meta to the nitro group—dictates a distinct electronic environment and reactivity profile not shared by its isomers (e.g., 2,4- or 2,6-diaminonitrobenzene) or common alternatives like p-nitroaniline [1]. This specific arrangement influences its melting point, crystallization behavior, and solubility, which in turn affect its handling and formulation in downstream applications such as hair dye preparations and polymer crosslinking [2]. Generic substitution with other diaminonitrobenzenes or simpler nitroanilines would alter key physical properties and reaction kinetics, leading to inconsistent performance or outright failure in these specialized contexts. The following quantitative evidence clarifies these critical differences.

3,5-Diaminonitrobenzene (CAS 5042-55-7): Quantitative Differentiation vs. 2,4-Diaminonitrobenzene and Other Alternatives


Thermal Stability and Melting Point: 3,5-Diaminonitrobenzene vs. 2,4-Diaminonitrobenzene

3,5-Diaminonitrobenzene exhibits a melting point of 158–159°C, which is 2–3°C lower than its 2,4-isomer (161°C) . This small but measurable difference reflects the distinct crystal lattice energy arising from the meta-substitution pattern. The lower melting point may translate to slightly enhanced solubility in certain process solvents and reduced energy input for melting operations. Both compounds share identical predicted density (1.446 g/cm³) and boiling point (≈427°C), but the thermal event of melting is a critical parameter for solid handling and formulation.

Thermal Analysis Solid-State Characterization Process Safety

Synthesis Yield: 3,5-Diaminonitrobenzene via Optimized Route Achieves 96% Theoretical Yield

A patented process for preparing nitrodiaminobenzenes reports a yield of 96% of the theoretical yield for 5-nitro-1,3-diaminobenzene (synonymous with 3,5-diaminonitrobenzene) [1]. This high yield, achieved via a Hofmann degradation of the corresponding dicarboxylic acid diamide, contrasts with the generally moderate yields (ca. 30% with impurities) obtained by direct nitration of m-phenylenediamine . The 96% yield represents a substantial improvement over alternative synthetic routes and directly impacts the economic viability of large-scale procurement.

Organic Synthesis Process Chemistry Cost-Efficiency

Purity and Stability: Commercial 3,5-Diaminonitrobenzene Requires Light-Sensitive Storage (95–98% Typical)

Commercial supplies of 3,5-diaminonitrobenzene are typically offered at purities of 95% (standard grade) or 98% (high-purity grade) . Importantly, the compound is light-sensitive and must be stored in a dark place under an inert atmosphere at room temperature to prevent degradation . In contrast, the 2,4-isomer is commonly sold as a yellow crystal powder with similar purity (95%) but with no explicit light-sensitivity warnings . This difference in storage requirements highlights the need for specific handling protocols when procuring 3,5-diaminonitrobenzene.

Material Storage Quality Control Lab Safety

Substitution Pattern Dictates Application Suitability: 3,5-Diaminonitrobenzene as a Preferred Hair Dye Coupler

Patents specifically identify diamino-nitrobenzene compounds with the 1,3-diamino-5-nitro substitution pattern (i.e., 3,5-diaminonitrobenzene) as effective components in aqueous hair dye preparations [1]. This substitution pattern enables the compound to act both as a direct dye and as a coupling component with developers in oxidation dye systems. Isomeric variants such as nitro-ortho-phenylenediamine derivatives produce different shade ranges (e.g., orange shades), demonstrating that the position of amino groups directly influences the final color properties [2]. Thus, 3,5-diaminonitrobenzene is not interchangeable with other diamino-nitrobenzene isomers in this application.

Cosmetic Chemistry Direct Dyes Oxidation Dyes

Optimal Application Scenarios for 3,5-Diaminonitrobenzene (CAS 5042-55-7) Based on Quantitative Evidence


Direct and Oxidation Hair Dye Formulation

3,5-Diaminonitrobenzene is explicitly cited as a preferred diamino-nitrobenzene in patented hair dye preparations, functioning as both a direct dye and an oxidative coupling component [1]. Its specific substitution pattern yields a distinct color range that cannot be replicated by its 2,4- or 2,6-isomers. This compound is ideal for R&D laboratories developing novel hair color products, where precise color control and stability are paramount.

High-Purity Intermediate for Polymer Crosslinking and Functional Materials

With a proven synthesis route delivering 96% theoretical yield [2], 3,5-diaminonitrobenzene is an economically viable diamine monomer for the preparation of polyamides, polyimides, and crosslinked polymer networks. Its high purity grades (up to 98%) and well-defined thermal properties (melting point 158–159°C) make it suitable for demanding applications in advanced materials research, including thermally stable coatings and specialty plastics .

Chemical Research Requiring High-Purity, Light-Sensitive Nitroaromatic Diamines

The availability of 3,5-diaminonitrobenzene at 98% purity, combined with its documented requirement for light-protected, inert-atmosphere storage , makes it a reliable building block for academic and industrial research in organic synthesis and medicinal chemistry. Its well-defined physical properties and purity specifications ensure reproducibility in sensitive reactions, such as the synthesis of heterocyclic compounds or NLO chromophores [3].

Process Development Leveraging High-Yield Synthetic Routes

For process chemists and chemical engineers focused on scaling up nitroaromatic diamine production, the Hofmann degradation route to 3,5-diaminonitrobenzene offers a 66 percentage-point yield advantage over traditional nitration methods [2]. This high yield translates directly to lower cost-of-goods and reduced environmental footprint, making it an attractive target for process optimization and pilot-plant studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Diaminonitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.